(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-propionamide
CAS No.:
Cat. No.: VC13462200
Molecular Formula: C15H23N3O
Molecular Weight: 261.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23N3O |
|---|---|
| Molecular Weight | 261.36 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]propanamide |
| Standard InChI | InChI=1S/C15H23N3O/c1-12(16)15(19)17-10-14-8-5-9-18(14)11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11,16H2,1H3,(H,17,19)/t12-,14?/m0/s1 |
| Standard InChI Key | FDAVDUMHZCEFPC-NBFOIZRFSA-N |
| Isomeric SMILES | C[C@@H](C(=O)NCC1CCCN1CC2=CC=CC=C2)N |
| SMILES | CC(C(=O)NCC1CCCN1CC2=CC=CC=C2)N |
| Canonical SMILES | CC(C(=O)NCC1CCCN1CC2=CC=CC=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (S)-2-amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-propionamide is , yielding a molecular weight of 261.36 g/mol. The compound’s stereochemistry is defined by an (S)-configured chiral center at the pyrrolidine ring, a feature critical for its interactions with biological targets. The benzyl group enhances lipophilicity, potentially improving blood-brain barrier permeability, while the propionamide moiety contributes to hydrogen-bonding capabilities.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 261.36 g/mol |
| IUPAC Name | (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-propionamide |
| Stereochemistry | (S) configuration at pyrrolidine |
| Canonical SMILES | CC(C(=O)NCC1CCCN1CC2=CC=CC=C2)N |
The compound’s isomeric SMILES string, , highlights the spatial arrangement of the benzyl-substituted pyrrolidine and the amino-propionamide chain.
Biological Activity and Mechanism of Action
The compound’s biological activity is hypothesized to stem from its structural resemblance to neuromodulators and enzyme inhibitors. Key interactions may include:
-
Enzyme Inhibition: The pyrrolidine and benzyl groups could occupy hydrophobic pockets in enzymes like acetylcholinesterase or monoamine oxidases, disrupting substrate binding.
-
Receptor Modulation: The propionamide’s hydrogen-bonding capacity may facilitate interactions with G-protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter signaling.
Hypothesized Neuropharmacological Effects
-
Analgesic Potential: Structural analogs with pyrrolidine cores show efficacy in pain modulation via κ-opioid receptor agonism.
-
Cognitive Enhancement: Benzyl-substituted amines are explored for acetylcholinesterase inhibition, relevant to Alzheimer’s disease therapeutics.
Research Applications and Comparative Analysis
Table 2: Comparative Analysis with Structural Analogs
| Compound | Key Structural Differences | Biological Activity |
|---|---|---|
| (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-propionamide | Pyrrolidine ring, benzyl group | Hypothesized enzyme inhibition |
| 2-Amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-propanamide | Piperidine ring instead of pyrrolidine | Enhanced receptor selectivity |
| (S)-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide | Cyclohexyl ring substituent | Neurotransmitter modulation |
The benzyl-pyrrolidine motif in this compound distinguishes it from piperidine or cyclohexyl derivatives, potentially offering unique pharmacokinetic profiles.
Future Directions and Challenges
Current research gaps include:
-
In Vitro/In Vivo Studies: Empirical validation of enzyme inhibition or receptor binding assays.
-
Stereochemical Optimization: Assessing whether the (S)-enantiomer offers superior target affinity compared to racemic mixtures.
-
Toxicity Profiling: Evaluating hepatotoxicity and neurotoxicity risks in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume